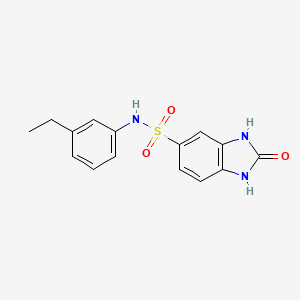![molecular formula C15H12BrN3O4 B5774698 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)
4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide, also known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BON is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 432.28 g/mol.
Wirkmechanismus
The mechanism of action of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has been shown to have a high degree of selectivity towards cancer cells, which can reduce the risk of side effects. However, one limitation of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide and its potential applications in the treatment of various diseases. Future studies could also focus on the development of more soluble forms of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide that can be administered in vivo more easily. Finally, the potential use of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide as a diagnostic tool for various diseases could also be explored.
Synthesemethoden
The synthesis of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide involves the reaction of 4-bromoaniline with 2-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with N,N'-carbonyldiimidazole and benzyl isocyanide to obtain 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide. The synthesis method is relatively straightforward and has been optimized to produce high yields of 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer properties and can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, 4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c16-12-7-5-10(6-8-12)15(17)18-23-14(20)9-11-3-1-2-4-13(11)19(21)22/h1-8H,9H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCNFZLQVKHILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)ON=C(C2=CC=C(C=C2)Br)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5774616.png)
![2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774631.png)
![1-methyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5774642.png)
![2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5774655.png)
![isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)
![N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5774659.png)

![methyl 2-{2-[1-(2,5-dichloro-3-furyl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5774670.png)

![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)


![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)